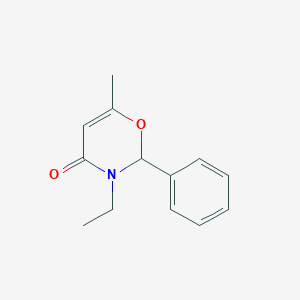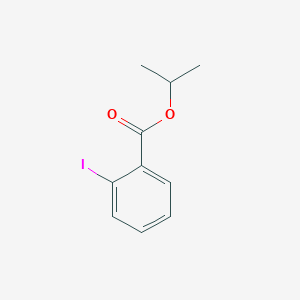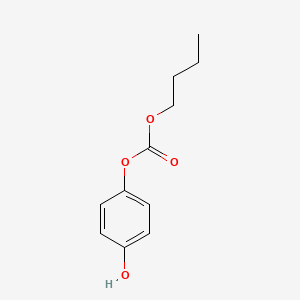
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes an oxazinone ring fused with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the reaction of anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol, leading to the formation of the desired oxazinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydro derivatives.
科学研究应用
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-4H-pyran: A similar heterocyclic compound with a pyran ring.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar structure but different functional groups.
1,3,4-Oxadiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to its specific oxazinone ring structure and the presence of ethyl, methyl, and phenyl substituents. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
81375-54-4 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-ethyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12(15)9-10(2)16-13(14)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
InChI 键 |
PFBCAUKODRONLH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(OC(=CC1=O)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)


![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)


![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)

![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
